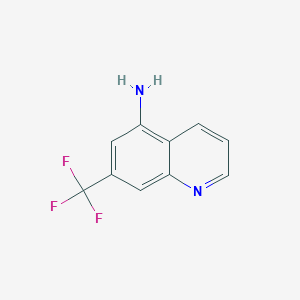

7-(Trifluoromethyl)quinolin-5-amine

Description

BenchChem offers high-quality 7-(Trifluoromethyl)quinolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Trifluoromethyl)quinolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-(trifluoromethyl)quinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)6-4-8(14)7-2-1-3-15-9(7)5-6/h1-5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWKCHBHDAOYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2N=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857329 | |

| Record name | 7-(Trifluoromethyl)quinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321-71-1 | |

| Record name | 7-(Trifluoromethyl)-5-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Trifluoromethyl)quinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-(Trifluoromethyl)quinolin-5-amine CAS number lookup

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 7-(Trifluoromethyl)quinolin-5-amine .

Executive Summary & Chemical Identity

7-(Trifluoromethyl)quinolin-5-amine is a specialized fluorinated heterocyclic building block used primarily in the discovery of kinase inhibitors, specifically targeting the c-Met (Hepatocyte Growth Factor Receptor) pathway. Its structural rigidity and the electronic modulation provided by the trifluoromethyl group make it a critical scaffold for optimizing drug-receptor interactions in oncology research.

Chemical Characterization Table

| Property | Data |

| Chemical Name | 7-(Trifluoromethyl)quinolin-5-amine |

| CAS Registry Number | 321-71-1 |

| Synonyms | 5-Amino-7-(trifluoromethyl)quinoline; 7-Trifluoromethyl-5-quinolinamine |

| Molecular Formula | C₁₀H₇F₃N₂ |

| Molecular Weight | 212.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

| pKa (Calculated) | ~3.5 (Quinoline N), ~2.0 (Aniline NH₂) |

| SMILES | NC1=C2C(C=CC(C(F)(F)F)=C2)=NC=C1 |

Synthetic Pathways & Methodology

The synthesis of 7-(Trifluoromethyl)quinolin-5-amine typically follows a classical heterocyclic construction strategy, leveraging the Skraup synthesis followed by electrophilic aromatic substitution (nitration) and reduction.

Core Synthetic Route (Skraup-Nitration-Reduction)

This pathway is favored for its scalability and use of readily available precursors.

-

Cyclization (Skraup Reaction):

-

Precursor: 3-(Trifluoromethyl)aniline.

-

Reagents: Glycerol, Sulfuric Acid (H₂SO₄), and an oxidant (e.g., m-nitrobenzenesulfonic acid or As₂O₅).

-

Mechanism: The aniline reacts with acrolein (generated in situ from glycerol) to form the quinoline ring.

-

Regioselectivity: The meta-trifluoromethyl substituent directs ring closure primarily to the para position (relative to the amino group), yielding 7-(trifluoromethyl)quinoline as the major isomer (vs. the 5-isomer).

-

-

Electrophilic Nitration:

-

Substrate: 7-(Trifluoromethyl)quinoline.[1][2][3][4][5][6][7]

-

Reagents: Fuming Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄).

-

Conditions: 0°C to Room Temperature.

-

Outcome: Nitration occurs on the carbocyclic ring. The 7-CF₃ group (electron-withdrawing) deactivates the ring, but the 5- and 8-positions remain accessible. Steric hindrance from the bulky CF₃ group at position 7 disfavors the 8-position, directing substitution to the 5-position , yielding 5-nitro-7-(trifluoromethyl)quinoline .

-

-

Reduction:

-

Reagents: Iron (Fe) powder/NH₄Cl, SnCl₂/HCl, or Catalytic Hydrogenation (H₂/Pd-C).

-

Outcome: The nitro group is reduced to the primary amine, yielding the final product 7-(Trifluoromethyl)quinolin-5-amine .

-

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic pathway from aniline precursor to final amino-quinoline.

Medicinal Chemistry Applications

The 7-(Trifluoromethyl)quinolin-5-amine scaffold is a "privileged structure" in kinase inhibitor design. Its utility is derived from three key structural features:

-

H-Bond Donor/Acceptor Pair: The quinoline nitrogen (N1) acts as an acceptor, while the exocyclic amine (N5) acts as a donor. This motif mimics the adenine ring of ATP, allowing the molecule to bind effectively to the ATP-binding pocket of kinases.

-

Trifluoromethyl Group (C7):

-

Lipophilicity: Increases membrane permeability (logP).

-

Metabolic Stability: Blocks metabolic oxidation at the vulnerable C7 position.

-

Electronic Effect: The strong electron-withdrawing nature of CF₃ lowers the pKa of the quinoline nitrogen, modulating the hydrogen bond strength with the kinase hinge region.

-

-

Vector Positioning: The C5-amine provides a handle for further derivatization (e.g., amide coupling, urea formation) to extend into the solvent-exposed region or hydrophobic back-pocket of the enzyme.

Case Study: c-Met Kinase Inhibition

Research indicates this scaffold is used to develop inhibitors for c-Met (mesenchymal-epithelial transition factor), a receptor tyrosine kinase often overexpressed in non-small cell lung cancer (NSCLC) and gastric cancer.

-

Mechanism: Derivatives of 7-(trifluoromethyl)quinolin-5-amine bind to the c-Met hinge region.

-

Key Interaction: The quinoline N1 forms a hydrogen bond with the backbone NH of Met1160 (in c-Met), while the C5-NH interacts with the carbonyl of Pro1158 .

-

Example Structure: 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline has been identified as a potent anticancer agent.

SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) analysis of the scaffold in kinase binding.

Handling, Safety, and Analytics

Analytical Validation

To verify the identity of CAS 321-71-1, the following analytical signatures are expected:

-

¹H NMR (DMSO-d₆):

-

Aromatic protons for the quinoline ring will appear in the δ 7.0–9.0 ppm range.

-

A broad singlet for the NH₂ protons typically appears around δ 4.0–6.0 ppm (exchangeable with D₂O).

-

The 7-CF₃ substitution pattern will show specific coupling constants (J-values) indicating meta or para relationships between remaining aromatic protons.

-

-

¹⁹F NMR: A singlet around δ -60 to -65 ppm (characteristic of Ar-CF₃).

-

Mass Spectrometry (ESI+): [M+H]⁺ peak at m/z 213.17.

Safety Protocols

-

Hazard Classification: Irritant (Skin/Eye), potentially toxic if swallowed.[8]

-

Handling:

-

Use only in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.

-

Storage: Keep under inert atmosphere (Nitrogen/Argon) at 2-8°C. Amine groups can oxidize over time, turning the solid dark brown.

-

References

-

Chemsigma . (n.d.). 7-(Trifluoromethyl)quinolin-5-amine [321-71-1] Product Data. Retrieved from

- Wang, Y., et al. (2012). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines. Bioorganic & Medicinal Chemistry Letters.

-

National Institutes of Health (NIH) . PubChem Compound Summary for Quinoline Derivatives. Retrieved from

- Manske, R. H. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews.

-

Combi-Blocks . (2023). Safety Data Sheet: 7-(Trifluoromethyl)quinolin-5-amine. Retrieved from

Sources

- 1. 106139-28-0;7-aminoquinoline-2-carboxylic acid;1447608-15-2;ethyl 5-aminoquinoline-2-carboxylate; CAS [chemicalbook.com]

- 2. 113508-12-6|7-(Trifluoromethyl)quinolin-2-amine|BLD Pharm [bldpharm.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. Chemsigma International Co., Ltd. [chemsigma.com]

- 5. Database of Hetero Components - JenaLib [jenalib.leibniz-fli.de]

- 6. [Synthesis of 5- and 7-trifluoromethyl-quinolines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 7-(trifluoromethyl)quinolin-2-amine;CAS No.:113508-12-6 [chemshuttle.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

Technical Whitepaper: Structural Analysis and Synthetic Utility of 7-(Trifluoromethyl)quinolin-5-amine

[1][2]

Executive Summary

7-(Trifluoromethyl)quinolin-5-amine (CAS: 321-71-1) represents a privileged scaffold in modern medicinal chemistry, characterized by a unique "push-pull" electronic architecture.[1][2] Combining the electron-withdrawing trifluoromethyl group (-CF₃) at the C7 position with the electron-donating amino group (-NH₂) at the C5 position, this molecule serves as a critical intermediate for kinase inhibitors, fluorescent probes, and metabolically stable drug candidates.[1][2] This guide provides a comprehensive technical analysis of its molecular structure, validated synthetic pathways, and reactivity profile for high-precision drug development.[2]

Molecular Architecture & Physicochemical Properties[2]

The molecule is built upon a quinoline bicycle (benzo[b]pyridine). Its chemical behavior is defined by the interplay between the electron-deficient pyridine ring and the substituted benzene ring.[2]

Electronic "Push-Pull" System[1][2]

-

C7-Trifluoromethyl (-CF₃): A strong

-electron withdrawing group (EWG).[1][2] It deactivates the aromatic system inductively (-I effect), increasing the lipophilicity and metabolic stability of the scaffold. It specifically lowers the pKa of the quinoline nitrogen, modulating its basicity. -

C5-Amino (-NH₂): A strong

-electron donating group (+R effect).[1][2] Positioned at C5, it activates the benzene ring for electrophilic substitution and serves as a critical hydrogen bond donor in biological binding pockets (e.g., the hinge region of ATP-binding kinases).

Structural Data Table

| Property | Value / Description |

| IUPAC Name | 7-(Trifluoromethyl)quinolin-5-amine |

| CAS Number | 321-71-1 |

| Molecular Formula | C₁₀H₇F₃N₂ |

| Molecular Weight | 212.17 g/mol |

| Topological Polar Surface Area (TPSA) | ~39 Ų (26 Ų for amine + 13 Ų for pyridine N) |

| LogP (Predicted) | 2.2 – 2.5 (Enhanced by -CF₃) |

| pKa (Quinoline N) | ~4.2 (Lowered by -CF₃, partially restored by 5-NH₂) |

| pKa (Aniline NH₂) | ~2.5 (Weakly basic due to conjugation with electron-deficient quinoline) |

| H-Bond Donors/Acceptors | 2 Donors (-NH₂), 2 Acceptors (Ring N, -NH₂) |

Synthetic Pathways and Regioselectivity[2][5]

The synthesis of 7-(Trifluoromethyl)quinolin-5-amine requires navigating the regiochemical rules of the quinoline system. The most robust industrial route involves the nitration of 7-(trifluoromethyl)quinoline followed by reduction.[2]

Pathway A: Regioselective Nitration (Preferred)

This route exploits the directing effects of the pre-existing substituents.

-

Nitration: Electrophilic aromatic substitution using fuming HNO₃/H₂SO₄.[2]

-

Mechanism:[5][6][7][8][9] The protonated quinoline ring is highly deactivated. Substitution occurs on the benzene ring.[10]

-

Directing Effects: The -CF₃ group at C7 is meta-directing.[1][2] The bridgehead (C8a) directs to C5 and C8.

-

Outcome: The C5 position is meta to the -CF₃ group and alpha to the bridgehead (the "favored" position in naphthalene-like systems).[2] The C8 position is sterically hindered by the bulky -CF₃ group.[2] Thus, nitration is highly selective for the 5-nitro isomer.[2]

-

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to the amine.[2]

Pathway B: Skraup Synthesis (Alternative)

Condensation of 3-amino-5-trifluoromethylaniline with glycerol.[1][2]

-

Challenge: Skraup cyclization on meta-substituted anilines typically yields a mixture of isomers (5-CF₃-7-amine and 7-CF₃-5-amine analogs).[1][2] Separation is difficult and yields are generally lower; therefore, Pathway A is superior for high-purity applications.[2]

Visualization: Synthetic Workflow

Figure 1: Preferred synthetic pathway via regioselective nitration, highlighting the directing effects that favor the 5-position.

Experimental Protocol: Nitration & Reduction

Note: This protocol is a generalized high-yield procedure adapted for fluorinated quinolines.

Step 1: Synthesis of 5-Nitro-7-(trifluoromethyl)quinoline[1][2]

-

Preparation: Charge a reaction vessel with concentrated sulfuric acid (H₂SO₄, 10 vol) and cool to 0°C.

-

Addition: Slowly add 7-(trifluoromethyl)quinoline (1.0 eq) while maintaining internal temperature <5°C.

-

Nitration: Dropwise add fuming nitric acid (HNO₃, 1.2 eq) over 30 minutes. The -CF₃ group deactivates the ring, so fuming acid is often required.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC or LCMS.[2]

-

Quench: Pour the reaction mixture onto crushed ice. The nitro-quinoline typically precipitates as a solid.[1][2]

-

Isolation: Neutralize with Na₂CO₃ (aq) to pH 8. Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water if necessary to remove trace 8-nitro isomer.

Step 2: Reduction to 7-(Trifluoromethyl)quinolin-5-amine[1][2]

-

Setup: Dissolve the nitro intermediate in Ethanol (EtOH).

-

Catalyst: Add 10% Pd/C (5 wt% loading).

-

Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 30 psi in a Parr shaker) for 4–12 hours.

-

Workup: Filter through a Celite pad to remove the catalyst.

-

Final Isolation: Concentrate the filtrate to yield the off-white amine product.

Medicinal Chemistry Applications

Kinase Inhibitor Design

The 5-aminoquinoline scaffold acts as a bioisostere for the adenine ring of ATP.[2]

-

Hinge Binding: The quinoline nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA), while the exocyclic amine (5-NH₂) acts as a Hydrogen Bond Donor (HBD). This mimics the N1/N6 interaction of adenine in the kinase hinge region.

-

Solvent Exposure: The 7-CF₃ group often points towards the hydrophobic pocket or the solvent front, depending on the specific kinase topology, enhancing binding affinity through hydrophobic interactions.

Fluorescence & Imaging

The "push-pull" nature (Donor NH₂ -> Acceptor CF₃/Quinoline) creates an Intramolecular Charge Transfer (ICT) state.[1][2] This makes the molecule useful as a solvatochromic fluorescent probe, where emission wavelength shifts based on the polarity of the biological environment (e.g., protein binding pockets).

Visualization: Structure-Activity Relationship (SAR)[1][2]

Figure 2: Functional map of the molecule highlighting key pharmacophores for drug design.

Safety & Handling (E-E-A-T)

-

Hazards: Fluorinated anilines and quinolines can cause skin and eye irritation (H315, H319). The amino group implies potential toxicity if inhaled or swallowed (H302).

-

Stability: The -CF₃ group is chemically inert under standard conditions.[1][2] The amine is sensitive to oxidation over time; store under nitrogen at 2–8°C.

-

Reactive Incompatibility: Avoid strong oxidizing agents (reacts with amine) and strong reducing agents (potential defluorination under extreme conditions, though rare).

References

-

Synthesis of Nitroquinolines: Preparation of 5- and 8-nitroquinolines via nitration.[1][2][11] (See: J. Chem. Soc., 1952, 3065).

-

Regioselectivity in Quinoline Nitration: Nitration of quinoline 1-oxide: Mechanism of regioselectivity. Tokyo University of Science.[2][9] Link

-

Electronic Effects of Trifluoromethyl Groups: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.J. Med.[2] Chem., 2025.[12] Link[1]

-

Physical Properties & CAS: PubChem Compound Summary for 7-(Trifluoromethyl)quinoline derivatives. Link

-

Skraup Synthesis Mechanism: Skraup Quinoline Synthesis. Organic Syntheses, Coll. Vol. 1, p. 425. Link[1]

Sources

- 1. Partial lysergamide - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. 7-(Trifluoromethyl)quinoline | C10H6F3N | CID 459614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-(Trifluoromethyl)quinoline, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. youtube.com [youtube.com]

- 6. iipseries.org [iipseries.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]

- 9. tus.elsevierpure.com [tus.elsevierpure.com]

- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 11. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Quantum Yield of 7-(Trifluoromethyl)quinolin-5-amine: A Methodological Framework

Introduction

Quinoline derivatives are a cornerstone in the development of pharmaceuticals and advanced functional materials, including fluorescent probes for bioimaging.[1] The strategic incorporation of specific functional groups onto the quinoline scaffold can dramatically alter its photophysical properties. This guide focuses on 7-(Trifluoromethyl)quinolin-5-amine, a molecule of significant interest due to the presence of a potent electron-withdrawing trifluoromethyl group and an electron-donating amino group. This substitution pattern is known to induce strong intramolecular charge-transfer (ICT) fluorescence, often resulting in large Stokes shifts, which is a desirable characteristic for fluorescent probes.[1]

The Significance of Quantum Yield in Fluorophore Characterization

The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. A high quantum yield is often a prerequisite for high-performance fluorescent probes, as it directly correlates with the brightness of the emission. The trifluoromethyl group in 7-(Trifluoromethyl)quinolin-5-amine is anticipated to play a significant role in its photophysical behavior, as such substitutions are known to enhance the ICT process in 7-aminoquinolines.[1]

The quantum yield of quinoline derivatives can be highly sensitive to the solvent environment. For instance, some donor-acceptor pyrazoloquinoline derivatives exhibit a decrease in quantum yield with increasing solvent polarity.[2] Conversely, other trifluoromethylated quinoline-phenol Schiff bases have shown varied quantum yields in different solvents like chloroform, DMSO, and methanol.[3][4][5][6] Therefore, a thorough characterization of the quantum yield of 7-(Trifluoromethyl)quinolin-5-amine should encompass measurements in a range of solvents with varying polarities.

Methodology for Determining the Fluorescence Quantum Yield

The relative quantum yield is the most common method for this determination and involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[7]

Experimental Protocol for Relative Quantum Yield Measurement

This protocol outlines the steps for determining the fluorescence quantum yield of 7-(Trifluoromethyl)quinolin-5-amine using a comparative method.

1. Selection of a Quantum Yield Standard:

-

Choose a standard with an emission profile that overlaps with that of 7-(Trifluoromethyl)quinolin-5-amine.

-

Commonly used standards include quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.58) or fluorescein in 0.1 M NaOH (Φf = 0.95).[7]

2. Preparation of Solutions:

-

Prepare a series of dilute solutions of both the sample and the standard in the desired solvent (e.g., ethanol, cyclohexane, acetonitrile).

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[7]

3. Spectroscopic Measurements:

-

Absorption Spectra: Record the UV-Vis absorption spectra for all solutions using a spectrophotometer. Determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Spectra: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions. The excitation wavelength should be the same for both the sample and the standard.

4. Data Analysis and Calculation:

-

Integrate the area under the emission curves for both the sample and the standard.

-

The quantum yield of the sample (Φs) can be calculated using the following equation[8]:

Φs = Φr × (Grads / Gradr) × (ηs² / ηr²)

Where:

-

Φr is the quantum yield of the reference.

-

Grads and Gradr are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

-

ηs and ηr are the refractive indices of the sample and reference solutions, respectively.

-

Workflow for Quantum Yield Determination

Sources

- 1. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. iss.com [iss.com]

- 8. researchgate.net [researchgate.net]

Technical Analysis: Photophysical Characterization of 7-(Trifluoromethyl)quinolin-5-amine

The following technical guide details the photophysical characterization of 7-(Trifluoromethyl)quinolin-5-amine , a specialized fluorophore scaffold. This analysis synthesizes established data from structural analogues (5-aminoquinoline) with theoretical principles of substituent effects (Hammett correlation) to provide a predictive framework for researchers.

Executive Summary

7-(Trifluoromethyl)quinolin-5-amine represents a classic "push-pull" aromatic system. The molecule features a strong electron-donating amine group (

For drug development professionals, this scaffold is not merely a structural intermediate but a potential intrinsic fluorescent probe . Its spectral properties are highly sensitive to the local environment (polarity, pH), making it valuable for monitoring binding events or cellular distribution without the need for bulky external tags.

Theoretical Framework & Predicted Spectra

Electronic Architecture

The photophysics of this molecule are governed by Intramolecular Charge Transfer (ICT). Upon excitation, electron density shifts from the donor amine (HOMO) toward the electron-deficient quinoline ring and the

-

Parent Scaffold: 5-Aminoquinoline (5AQ) exhibits absorption

nm and emission -

Substituent Effect (7-CF3): The

group stabilizes the LUMO more effectively than the HOMO. According to perturbation theory, this narrowing of the HOMO-LUMO gap results in a bathochromic (red) shift compared to the parent 5AQ.

Predicted Spectral Parameters

Based on structure-activity relationships (SAR) of analogous trifluoromethyl-aminoquinolines, the expected parameters are:

| Parameter | Predicted Value | Description |

| Absorption | 355 – 375 nm | |

| Emission | 510 – 540 nm | Broad, featureless band typical of ICT states. |

| Stokes Shift | ~150 nm | Large Stokes shift indicates significant geometric relaxation in |

| Quantum Yield ( | 0.1 – 0.4 | Highly solvent-dependent; likely quenched in protic solvents due to H-bonding. |

| Solvatochromism | Positive | Emission red-shifts as solvent polarity increases (e.g., Hexane |

Jablonski Diagram (Electronic States)

Figure 1: Jablonski diagram illustrating the excitation, relaxation, and emission pathways. Note the distinct Relaxed S1 state driven by Intramolecular Charge Transfer (ICT).

Experimental Characterization Protocols

To validate the predicted properties, the following protocols must be executed. These workflows ensure data integrity and reproducibility.

Protocol A: UV-Vis Absorption Profiling

Objective: Determine molar extinction coefficient (

-

Stock Preparation: Dissolve 1.0 mg of 7-(Trifluoromethyl)quinolin-5-amine in 10 mL of spectroscopic grade Methanol (approx. 0.4 mM). Sonicate for 5 minutes to ensure complete dissolution.

-

Dilution Series: Prepare five working standards in Methanol ranging from

to -

Blanking: Use pure Methanol to zero the spectrophotometer (200–800 nm range).

-

Measurement: Scan each standard. Note the absorbance at

(likely ~360 nm). -

Validation: Plot Absorbance vs. Concentration. The linear regression (

) confirms the Beer-Lambert Law holds and aggregation is absent.-

Calculation:

.

-

Protocol B: Solvatochromic Emission Scan

Objective: Assess environmental sensitivity (polarity dependence).

-

Solvent Selection: Prepare

solutions in:-

Non-polar: Hexane or Toluene.

-

Polar Aprotic: Dichloromethane (DCM) and DMSO.

-

Polar Protic: Methanol and PBS (pH 7.4).

-

-

Excitation: Set excitation wavelength (

) to the -

Slit Widths: Set excitation/emission slits to 5 nm.

-

Acquisition: Scan emission from

to 700 nm. -

Analysis: Observe the shift in peak emission. A red shift from Hexane

DMSO confirms ICT character.

Protocol C: Quantum Yield ( ) Determination

Objective: Quantify fluorescence efficiency using the Comparative Method .

-

Reference Standard: Quinine Sulfate in 0.1 M

( -

Procedure:

-

Prepare solutions of Sample and Reference such that Absorbance at

is below 0.1 (to avoid inner filter effects). -

Measure integrated fluorescence intensity (

) for both. -

Calculate

using the equation:

-

Visualization of Experimental Workflow

Figure 2: Step-by-step workflow for the complete photophysical characterization of the scaffold.

References

-

Bridhkoti, J. P., et al. (2011).[1] "Photophysical properties of 5-aminoquinoline in various non-polar and polar solvents." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

-

Sertbakan, T. (2020). "Investigation of Some Properties of 4-Amino-2-Methyl-7-(Trifluoromethyl) Quinoline Molecule." Journal of the Institute of Science and Technology.

-

Arjunan, V., et al. (2009).[1] "Quantum chemical and spectroscopic investigations of 5-aminoquinoline." Spectrochimica Acta Part A.

-

Reichardt, C. (1994). "Solvatochromic Dyes as Solvent Polarity Indicators." Chemical Reviews.

Sources

An In-depth Technical Guide to the Photostability of 7-(Trifluoromethyl)quinolin-5-amine

This guide provides a comprehensive framework for assessing the photostability of 7-(Trifluoromethyl)quinolin-5-amine, a crucial parameter for researchers, scientists, and drug development professionals. In the absence of specific literature on this compound, this document outlines a robust, scientifically-grounded methodology based on established principles of photochemistry, regulatory guidelines, and analytical best practices.

Introduction: The Significance of Photostability in Drug Development

The interaction of a chemical compound with light can induce photochemical reactions, leading to degradation of the active pharmaceutical ingredient (API). This photodegradation can result in a loss of potency, the formation of toxic byproducts, and alterations in the physical and chemical properties of the drug product.[1][2] Therefore, evaluating the photostability of a new chemical entity, such as 7-(Trifluoromethyl)quinolin-5-amine, is a critical step in the drug development process. This guide will detail a systematic approach to investigating the intrinsic photostability of this molecule and establishing a validated, stability-indicating analytical method.

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] The introduction of a trifluoromethyl group can significantly alter the electronic and metabolic properties of a molecule, often enhancing its efficacy and stability.[3] However, the impact of this substitution on the molecule's photostability is not always predictable. A thorough investigation is therefore essential.

Theoretical Framework: Principles of Photodegradation

Photodegradation is initiated when a molecule absorbs light energy, promoting it to an excited electronic state. From this excited state, the molecule can undergo various photochemical processes, including isomerization, rearrangement, or reaction with other molecules, ultimately leading to the formation of degradation products. The specific degradation pathway is dependent on the molecule's chemical structure, the wavelength of the incident light, and the surrounding environment (e.g., solvent, pH, presence of oxygen).[4]

For quinoline and its derivatives, photodegradation can be influenced by pH.[5] The presence of an amino group, as in 7-(Trifluoromethyl)quinolin-5-amine, introduces another potential site for photochemical reactions. Aromatic amines are known to be susceptible to photo-oxidation.

Experimental Design: A Two-Pronged Approach

A comprehensive photostability assessment of 7-(Trifluoromethyl)quinolin-5-amine should follow a two-pronged approach as recommended by the International Council for Harmonisation (ICH) guideline Q1B: forced degradation studies and confirmatory studies.[6][7]

Forced Degradation (Stress Testing): The initial phase involves subjecting the compound to light stress conditions that are more severe than those expected during normal handling and storage. The primary goals of forced degradation are:

-

To identify potential photodegradation products.

-

To elucidate the degradation pathways.

-

To develop and validate a stability-indicating analytical method capable of separating the parent compound from its degradants.

Confirmatory Studies: Once a stability-indicating method is established, confirmatory studies are performed under standardized light conditions to determine the actual photostability of the drug substance.[6]

Visualizing the Experimental Workflow

Caption: A flowchart illustrating the two-phased approach to photostability testing.

Detailed Experimental Protocols

Materials and Equipment

-

7-(Trifluoromethyl)quinolin-5-amine (analytical standard)

-

HPLC-grade acetonitrile and methanol

-

Purified water (e.g., Milli-Q)

-

Formic acid or ammonium acetate (for mobile phase modification)

-

Quartz cuvettes or borosilicate glass vials

-

Photostability chamber equipped with a calibrated light source (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps) compliant with ICH Q1B guidelines.[6]

-

Calibrated radiometer/lux meter

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector. A mass spectrometer (MS) detector is highly recommended for degradation product identification.

-

Analytical column suitable for the separation of aromatic amines and their derivatives (e.g., C18 or a phenyl-hexyl column).

Forced Degradation Study

-

Sample Preparation: Prepare a stock solution of 7-(Trifluoromethyl)quinolin-5-amine in a suitable solvent system (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL. From this stock, prepare further dilutions to a working concentration of about 0.1 mg/mL.

-

Irradiation: Transfer the working solution into transparent quartz vials. Place the vials in the photostability chamber. A dark control sample, wrapped in aluminum foil, should be placed alongside the exposed samples to monitor for any thermal degradation.

-

Exposure Conditions: Irradiate the samples with a light source capable of emitting both UV-A and visible light. The specific conditions should be aggressive enough to induce degradation (e.g., 5-20%). Monitor the total illumination and UV energy exposure.

-

Time Points: Withdraw aliquots of the solution at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Analysis: Analyze the samples immediately using the developed HPLC method. The use of a PDA detector will be invaluable for comparing the UV spectra of the parent peak and any new peaks that appear, while an MS detector will provide mass information for the degradation products.

Development of a Stability-Indicating HPLC Method

A robust HPLC method is central to a successful photostability study. The method must be able to resolve the parent peak from all significant degradation products.

| Parameter | Recommended Starting Conditions | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column is a good starting point for the separation of many small organic molecules. A naphthylpropyl stationary phase could also be considered for enhanced selectivity with quinoline derivatives.[8] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A gradient elution is recommended to ensure the separation of compounds with a range of polarities. Formic acid is a common mobile phase modifier that can improve peak shape and is compatible with mass spectrometry. |

| Gradient | Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. | This gradient profile allows for the elution of both polar and non-polar compounds. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume. |

| Detection | PDA: 220-400 nmMonitor at λmax of the parent compound | A PDA detector allows for the identification of the optimal monitoring wavelength and can help in peak purity assessment. |

The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Confirmatory Photostability Study

-

Sample Preparation:

-

Solid State: Spread a thin layer of the solid drug substance in a suitable container (e.g., petri dish).

-

Solution: Prepare a solution of the compound at a relevant concentration in a suitable solvent and place it in a quartz vial.

-

-

Exposure Conditions: Expose the samples in a photostability chamber to the ICH Q1B recommended conditions: an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[6]

-

Dark Control: As with the forced degradation study, a dark control sample should be stored under the same temperature and humidity conditions to differentiate between light-induced and thermal degradation.

-

Analysis: At the end of the exposure period, analyze the samples using the validated stability-indicating HPLC method.

Elucidation of Degradation Pathways

Based on the known photochemistry of quinoline and aromatic amines, several degradation pathways can be postulated for 7-(Trifluoromethyl)quinolin-5-amine. The primary degradation products are likely to be formed through oxidation and hydroxylation.

Proposed Photodegradation Pathways

Sources

- 1. Photodegradation of 5-methyltetrahydrofolate: biophysical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photochemical Reduction of Quinolines with γ-Terpinene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dietary proanthocyanidins inhibit UV radiation-induced skin tumor development through functional activation of the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. tandfonline.com [tandfonline.com]

A Technical Guide to Quinoline-Based Fluorophores: From Serendipitous Discovery to Rational Design

Foreword: The Enduring Glow of a Heterocycle

In the vast landscape of fluorescent molecules, few scaffolds possess the historical richness and modern versatility of quinoline. This simple bicyclic heterocycle, composed of a benzene ring fused to a pyridine ring, is a cornerstone of fluorescence chemistry.[1] From its initial discovery in the 19th century to its current role in cutting-edge bioimaging, the story of quinoline is a compelling narrative of scientific inquiry, serendipity, and the power of rational design. This guide provides a comprehensive exploration of the discovery, evolution, and core principles of quinoline-based fluorophores. We will journey from the earliest observations of fluorescence in natural products to the deliberate synthesis of sophisticated molecular probes, equipping researchers and developers with the foundational knowledge and practical insights required to harness the power of this remarkable scaffold.

Part 1: Foundational Discoveries - The Dawn of Quinoline Fluorescence

The history of quinoline fluorophores begins not with a synthetic chemist in a lab, but with observations of a natural product. The story is intertwined with the very definition of fluorescence itself.

The Natural Spark: Quinine and the Birth of Fluorescence

The first well-defined small molecule fluorophore was quinine, an alkaloid prized for its antimalarial properties and isolated from the bark of Cinchona trees.[2][3] In 1852, Sir George Gabriel Stokes observed that a solution of quinine in ethanol, while colorless in transmitted light, produced a brilliant blue glow when exposed to ultraviolet radiation.[4] He coined the term "fluorescence" to describe this phenomenon, marking the formal beginning of a new field of scientific investigation. Quinine's intrinsic fluorescence, a property of its quinoline core structure, was the serendipitous spark that ignited the study of molecular photophysics.[2][3]

From Coal Tar to Chemical Synthesis: Unveiling the Quinoline Core

The quinoline scaffold itself was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[5] A few years later, in 1842, Charles Gerhardt synthesized it by distilling quinine with potassium hydroxide, establishing the chemical link between the natural fluorophore and its core heterocyclic structure.[5] These early discoveries provided the raw material and the fundamental understanding necessary for the subsequent exploration of quinoline's chemical and photophysical properties.

Early Dyes and the "Magic Bullet" Concept

In the late 19th century, the field of histology was revolutionized by the use of synthetic aniline dyes. A pioneer in this area, Paul Ehrlich, developed a fascination with the selective staining of tissues and cells by different dyes.[6][7] His work, which led to the ability to differentiate various types of blood cells, was foundational to modern hematology and histology.[8][9] Ehrlich's research with dyes like methylene blue, noting their specific affinity for certain biological structures like nerve cells or parasites, led him to formulate the revolutionary concept of a "magic bullet"—a compound that could selectively target and destroy disease-causing agents without harming the host.[6][7][10] While not initially focused on fluorescence, Ehrlich's work established the principle of designing small molecules for specific biological targeting, a concept that is now central to the development of modern fluorescent probes.[10]

Part 2: The Rise of a Versatile Fluorophore - 8-Hydroxyquinoline and Beyond

The transition from observing innate fluorescence to designing fluorophores for specific functions marks the modern era of quinoline chemistry. The development of 8-hydroxyquinoline (also known as oxine or 8-quinolinol) was a pivotal moment in this transition.

8-Hydroxyquinoline: The Archetypal Chemosensor

8-Hydroxyquinoline is a classic example of a fluorophore whose properties can be dramatically modulated by its environment. The molecule itself is weakly fluorescent due to a process called excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the pyridine nitrogen.[11] However, upon chelation with metal ions, this process is disrupted. The formation of a rigid metal complex enhances the fluorescence emission significantly, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[11][12]

This property makes 8-hydroxyquinoline and its derivatives exceptional chemosensors for a variety of metal ions, including biologically significant ones like Zn²⁺ and Al³⁺.[11][13] This "turn-on" fluorescence response upon binding to a target analyte is a highly desirable feature for a molecular sensor.

Diagram 1: Chelation-Enhanced Fluorescence (CHEF) Mechanism

Caption: Mechanism of Chelation-Enhanced Fluorescence in 8-Hydroxyquinoline.

Expanding the Toolkit: Cyanine and Styryl Dyes

Building upon the quinoline core, chemists began to develop more complex and photophysically-tuned structures. Quinoline moieties became essential components in the synthesis of cyanine dyes.[14][15] These dyes are characterized by two nitrogen-containing heterocycles (such as quinoline) connected by a polymethine bridge. The length of this bridge is a key determinant of the dye's absorption and emission wavelengths, allowing for the creation of fluorophores that span the visible and near-infrared (NIR) spectra.[16] Quinoline-containing cyanine dyes are valued for their high molar extinction coefficients, stability, and sensitivity, making them useful as fluorescent labels for biomolecules like DNA and RNA.[14][17]

Part 3: Core Fluorogenic Principles and Methodologies

The fluorescent behavior of quinoline derivatives is governed by their electronic structure. The π-conjugated system allows for excitation by UV-visible light, and the subsequent radiative relaxation results in fluorescence.[18] The efficiency and wavelength of this emission are highly dependent on substituents and molecular interactions.

Key Fluorogenic Mechanisms

-

Intramolecular Charge Transfer (ICT): The strategic placement of electron-donating and electron-accepting groups on the quinoline scaffold can cause a significant redistribution of electron density upon photoexcitation.[18] This ICT process often results in a large Stokes shift (the separation between absorption and emission maxima) and high sensitivity to solvent polarity.

-

Photoinduced Electron Transfer (PET): In many quinoline-based sensors, the quinoline fluorophore is linked to a receptor unit that can donate an electron. In the unbound "off" state, excitation of the fluorophore is followed by electron transfer from the receptor, which quenches the fluorescence. When the target analyte binds to the receptor, this PET process is inhibited, leading to a "turn-on" fluorescent signal.[19]

Synthesis and Characterization Protocols

The versatility of the quinoline scaffold is partly due to the well-established methods for its synthesis.

Experimental Protocol 1: Skraup Synthesis of Quinoline

The Skraup synthesis is a classic method for preparing the quinoline core.

Objective: To synthesize quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent.

Materials:

-

Aniline

-

Glycerol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

An oxidizing agent (e.g., o-nitrophenol or arsenic acid)

-

Ferrous sulfate (FeSO₄) (as a moderator)

-

Sodium hydroxide (NaOH) solution

-

Organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

Reaction Setup: In a fume hood, carefully add concentrated sulfuric acid to a round-bottom flask equipped with a reflux condenser and a mechanical stirrer. The flask should be cooled in an ice bath.

-

Addition of Reactants: Slowly and sequentially add aniline, glycerol, and the oxidizing agent to the flask with continuous stirring. Add ferrous sulfate to moderate the reaction.

-

Heating: Heat the mixture gently. The reaction is highly exothermic and must be controlled carefully. Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours.

-

Work-up: After cooling, pour the reaction mixture into a large volume of water. Neutralize the excess acid by slowly adding a concentrated NaOH solution until the solution is alkaline.

-

Purification: The quinoline product often separates as an oil. Purify it using steam distillation or solvent extraction.

-

Drying and Evaporation: If using solvent extraction, separate the organic layer, dry it over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation to yield crude quinoline. Further purification can be achieved by vacuum distillation.

Diagram 2: General Workflow for Quinoline Synthesis

Caption: A simplified workflow for the Skraup synthesis of quinoline.

Photophysical Characterization

Once synthesized, a new quinoline derivative must be characterized to understand its fluorescent properties.

| Parameter | Description | Typical Instrumentation |

| Absorption Spectrum | The range of wavelengths of light that the molecule absorbs. The peak is the absorption maximum (λ_abs). | UV-Vis Spectrophotometer |

| Emission Spectrum | The range of wavelengths of light emitted by the molecule after excitation. The peak is the emission maximum (λ_em). | Fluorometer / Spectrofluorometer |

| Quantum Yield (Φ_F) | The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. | Integrating Sphere or relative method using a known standard (e.g., quinine sulfate). |

| Stokes Shift | The difference in wavelength (or energy) between the absorption and emission maxima (λ_em - λ_abs). | Calculated from absorption and emission spectra. |

| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | Time-Correlated Single Photon Counting (TCSPC) |

Table 1: Photophysical Properties of Representative Quinoline-Based Compounds

Part 4: Modern Applications and Future Outlook

The versatility and tunable properties of quinoline-based fluorophores have made them indispensable tools in modern research.[2] They are widely used as:

-

Bioimaging Probes: For visualizing cellular structures, such as lipid droplets, and for tracking dynamic processes in live cells.[1][19]

-

Chemosensors: For the detection of metal ions, pH changes, and viscosity in biological and environmental samples.[11][19]

-

Pharmacological Agents: The quinoline scaffold is present in numerous drugs, including antimalarials and antibacterials.[3][11] Fluorescently labeling these drugs allows for the study of their uptake, distribution, and mechanism of action.

The field continues to evolve, with ongoing research focused on developing quinoline probes with improved properties such as two-photon absorption, near-infrared emission for deep-tissue imaging, and enhanced photostability.[19] The rational design of novel quinoline scaffolds remains a vibrant and promising area of research, ensuring that this historic fluorophore will continue to illuminate scientific discoveries for years to come.[2]

References

- Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (n.d.).

- Synthesis and photoluminescence properties of 8-hydroxyquinoline derivatives and their metallic complexes. (2007). Hep Journals.

- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.

- Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. (n.d.). Source not specified.

- Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. (n.d.).

- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences.

- Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. (n.d.).

- 8-Hydroxyquinoline synthesis. (n.d.). ChemicalBook.

- Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applic

- Unveiling the Luminescence: A Technical Guide to the Fluorogenic Properties of Quinoline Deriv

- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic

- Paul Ehrlich. (n.d.). Wikipedia.

- Quinoline Alkaloids: Structural Chemistry, Natural Origins, and Functional Applic

- Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. (n.d.).

- History of fluorescent dyes. (2021). FluoroFinder.

-

Paul Ehrlich. (n.d.). Science History Institute. [Link]

- Paul Ehrlich: From magic bullets to chemotherapy. (n.d.). Colombia Medica.

- Quinoline. (n.d.). Wikipedia.

- Examples of quinoline-based fluorophores and sensors. (n.d.).

- Paul Ehrlich, Dyes And Drugs. (2019). Indiana Public Media.

- Paul Ehrlich and the Early History of Granulocytes. (n.d.). PubMed.

- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic

- (PDF) Quinoline-Based Fluorescence Sensors. (n.d.).

Sources

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Newsletter: History of fluorescent dyes - FluoroFinder [fluorofinder.com]

- 5. Quinoline - Wikipedia [en.wikipedia.org]

- 6. Paul Ehrlich | Science History Institute [sciencehistory.org]

- 7. ipm.org [ipm.org]

- 8. Paul Ehrlich - Wikipedia [en.wikipedia.org]

- 9. Paul Ehrlich and the Early History of Granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. colombiamedica.univalle.edu.co [colombiamedica.univalle.edu.co]

- 11. rroij.com [rroij.com]

- 12. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 13. dr.ichemc.ac.lk [dr.ichemc.ac.lk]

- 14. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. crimsonpublishers.com [crimsonpublishers.com]

safety and handling precautions for 7-(Trifluoromethyl)quinolin-5-amine

Safety and Handling Precautions for 7-(Trifluoromethyl)quinolin-5-amine

Technical Guidance for Research & Development

Executive Chemical Identity & Risk Profile

Compound: 7-(Trifluoromethyl)quinolin-5-amine CAS Registry Number: 321-71-1 (Note: Research-grade intermediate; verify batch-specific CoA) Synonyms: 5-Amino-7-(trifluoromethyl)quinoline; 7-Trifluoromethyl-5-quinolinamine Molecular Formula: C₁₀H₇F₃N₂ Molecular Weight: 212.17 g/mol [1]

Core Safety Directive

This compound combines the structural toxicity of quinolines (hepatotoxicity, mutagenicity) with the bioavailability enhancement of a trifluoromethyl group and the reactivity of an aromatic primary amine .[2] Until specific toxicological data is validated, treat as a Genotoxic Carcinogen and High Potency Active Pharmaceutical Ingredient (HPAPI). [2]

Critical Hazard Summary (GHS Classification - Extrapolated):

-

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[2]

-

Carcinogenicity: Category 1B (Presumed human carcinogen based on quinoline scaffold).[2]

-

Skin/Eye Corrosion: Category 2A (Severe Irritant).[2]

-

Specific Target Organ Toxicity (Repeated): Liver damage (Hepatotoxicity).[2]

Hazard Assessment & Engineering Controls

The presence of the trifluoromethyl group (

Handling Logic Flow

The following decision tree dictates the required containment level based on operation type.

Figure 1: Containment Strategy. Solid powders pose the highest risk due to inhalation potential of genotoxic dust.[1][2]

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for fluorinated aromatic amines. The fluorine atoms reduce surface energy, allowing the compound to permeate standard rubber rapidly.[2]

| PPE Component | Specification | Rationale |

| Hand Protection | Double Gloving: 1. Inner: Low-modulus Nitrile (4 mil)2.[1][2] Outer: Long-cuff Nitrile or Neoprene (Min 6 mil) | Fluorinated organics can degrade thin nitrile.[1][2] Double layer provides a breakthrough indicator buffer. |

| Respiratory | P100 / HEPA (if outside containment) or PAPR for spill cleanup.[2] | Prevents inhalation of cytotoxic dusts. |

| Eye/Face | Chemical Goggles + Face Shield | Aromatic amines are severe eye irritants; prevents absorption via mucous membranes. |

| Body | Tyvek® Lab Coat or Disposable Coverall | Prevents contamination of street clothes; disposable to avoid laundering risks. |

Experimental Handling & Synthesis Protocols

A. Solubilization & Weighing

-

Static Risk: The fine crystalline powder is prone to static charge. Use an antistatic gun or polonium strip during weighing to prevent "flying powder."

-

Solvent Choice: Highly soluble in DMSO, DMF, and chlorinated solvents (DCM, Chloroform).[2]

-

Caution: Avoid dissolving in DMSO if skin contact is possible; DMSO acts as a carrier solvent, transporting the toxicant directly through the skin.[2]

-

B. Reaction Setup (Causality & Mechanism)

-

Acidity Warning: The 5-amino group is basic.[1] Reaction with strong acids (HCl, H₂SO₄) will generate heat (exotherm).[2]

-

Protocol: Add acid dropwise to the amine solution at 0°C, never the reverse.[2]

-

-

Oxidation Sensitivity: Aromatic amines oxidize in air to form nitro/nitroso impurities (often colored dark brown/black).[2]

-

Protocol: All reactions must be run under an inert atmosphere (Nitrogen or Argon).[2] Sparge solvents to remove dissolved oxygen.

-

C. Waste Disposal

-

Segregation: Do not mix with oxidizing agents (peroxides, permanganates) in waste streams.[2]

-

Deactivation: For equipment cleaning, use a surface decontamination solution (e.g., 5% surfactant in water) followed by a solvent rinse.[2]

-

Labeling: Waste containers must be flagged "TOXIC: Fluorinated Aromatic Amine."

Emergency Response Workflow

In the event of exposure, the lipophilic nature of the 7-trifluoromethyl group requires immediate and aggressive decontamination.[1][2]

Figure 2: Emergency Decontamination Protocol. Note: Avoid using organic solvents (alcohol/acetone) on skin, as they increase absorption of the fluorinated compound.[2]

Storage & Stability

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[2] The amine is prone to oxidative degradation.

-

Container: Amber glass vials with Teflon-lined caps. Avoid plastics for long-term storage as fluorinated compounds may leach plasticizers or adsorb to container walls.[1]

-

Shelf Life: Re-test purity (HPLC) every 6 months. Appearance of dark color indicates degradation.

References

-

PubChem. (n.d.).[2] Quinolin-5-amine (CID 11911) - Safety and Hazards. National Library of Medicine. Retrieved from [Link][2]

-

ECHA (European Chemicals Agency). (n.d.).[2] Registration Dossier - Quinoline. Retrieved from [Link][2]

-

National Toxicology Program (NTP). (2002).[2] Toxicology and Carcinogenesis Studies of Quinoline. TR 511. Retrieved from [Link][2]

-

Angene International. (2025).[2] Product Analysis: 7-(Trifluoromethyl)quinolin-5-amine (CAS 321-71-1).[1][3][4] Retrieved from [Link]

Sources

- 1. US9567315B1 - Method for synthesis of 4-OH substituted anabaseine derivative - Google Patents [patents.google.com]

- 2. CN103435598A - Preparation method of Barasertib - Google Patents [patents.google.com]

- 3. cacheby.com [cacheby.com]

- 4. 7-(Trifluoromethyl)quinolin-5-amine|CAS 321-71-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]

Methodological & Application

Application Notes and Protocols for 7-(Trifluoromethyl)quinolin-5-amine in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to a Promising new Fluorophore

Introduction: The Potential of Quinoline-Based Fluorophores

Quinoline and its derivatives are a well-established class of heterocyclic aromatic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Beyond their therapeutic potential, the rigid, planar structure of the quinoline ring system provides an excellent scaffold for the development of fluorescent probes.[2] The introduction of electron-donating and electron-withdrawing groups can modulate the photophysical properties of these molecules, leading to probes with high quantum yields and large Stokes shifts.[3]

This guide focuses on 7-(Trifluoromethyl)quinolin-5-amine , a member of this promising class of fluorophores. The presence of both an amino group (an electron donor) and a trifluoromethyl group (a strong electron acceptor) suggests the potential for strong intramolecular charge-transfer (ICT) fluorescence.[3] While specific data for this isomer is still emerging, this document provides a comprehensive guide for researchers to explore its utility in fluorescence microscopy, based on the known properties of structurally related compounds and established methodologies.

Physicochemical Properties and Handling

While detailed experimental data for 7-(Trifluoromethyl)quinolin-5-amine is limited, we can infer some of its properties from related compounds and general chemical principles.

| Property | Estimated Value/Information | Source/Justification |

| Molecular Formula | C₁₀H₇F₃N₂ | Calculation |

| Molecular Weight | 212.17 g/mol | Calculation |

| Appearance | Likely a white to off-white or yellowish powder | Based on similar quinoline derivatives[3] |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Common for small molecule fluorescent probes |

| Storage | Store at 2-8°C, protected from light and moisture | Standard practice for fluorescent compounds[3] |

Safety Precautions:

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[1][4] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[5]

-

Health Hazards: Quinoline derivatives can be harmful if swallowed, cause skin and eye irritation, and may have other toxic effects.[1][6] Avoid inhalation of dust and direct contact with skin and eyes.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Hypothesized Photophysical Properties

The precise photophysical properties of 7-(Trifluoromethyl)quinolin-5-amine need to be experimentally determined. However, based on data from structurally similar compounds, we can estimate its spectral characteristics.

| Parameter | Estimated Range | Rationale |

| Excitation Maximum (λex) | 380 - 420 nm | Based on similar amino-trifluoromethyl substituted quinolines and coumarins. |

| Emission Maximum (λem) | 480 - 550 nm | Expected large Stokes shift due to ICT character. |

| Stokes Shift | > 100 nm | A key feature of many quinoline-based probes with donor-acceptor groups.[3] |

| Quantum Yield (Φ) | Variable, potentially high in non-polar environments | The quantum yield of similar compounds is highly solvent-dependent.[7] |

| Molar Extinction Coefficient (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ | Typical range for organic fluorophores. |

Experimental Workflow for Characterization and Application

The following diagram outlines a comprehensive workflow for evaluating 7-(Trifluoromethyl)quinolin-5-amine as a fluorescent probe for microscopy.

Caption: Experimental workflow for evaluating 7-(Trifluoromethyl)quinolin-5-amine.

Protocols

Protocol 1: Preparation of Stock Solution

This protocol describes the preparation of a concentrated stock solution of 7-(Trifluoromethyl)quinolin-5-amine, which can be further diluted for working solutions.

Materials:

-

7-(Trifluoromethyl)quinolin-5-amine powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Weigh out a precise amount of 7-(Trifluoromethyl)quinolin-5-amine powder (e.g., 1 mg).

-

Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 1 mM).

-

Vortex thoroughly until the compound is completely dissolved.

-

Store the stock solution at -20°C, protected from light.

Protocol 2: General Live-Cell Staining

This protocol provides a starting point for staining live cells. Optimization of the dye concentration and incubation time is crucial for achieving optimal signal-to-noise and minimizing cytotoxicity.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

7-(Trifluoromethyl)quinolin-5-amine stock solution (from Protocol 1)

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Grow cells to the desired confluency (typically 50-70%).

-

Prepare a working solution of 7-(Trifluoromethyl)quinolin-5-amine by diluting the stock solution in live-cell imaging medium. A good starting range for optimization is 1-10 µM.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the staining solution to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes.

-

Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.

-

Image the cells immediately using a fluorescence microscope equipped with appropriate filters.

Protocol 3: Determination of Subcellular Localization

To identify the cellular structures stained by 7-(Trifluoromethyl)quinolin-5-amine, co-localization experiments with known organelle-specific fluorescent probes are necessary. Given the properties of similar quinoline derivatives, the Golgi apparatus and lipid droplets are potential targets.

Materials:

-

Cells stained with 7-(Trifluoromethyl)quinolin-5-amine (from Protocol 2)

-

Commercial fluorescent probes for specific organelles (e.g., BODIPY™ for lipid droplets, or a fluorescently labeled antibody against a Golgi-resident protein for fixed cells).

-

Fixation and permeabilization reagents (if using antibody-based co-staining).

Procedure:

-

Follow the manufacturer's protocol for the commercial organelle stain. This may involve simultaneous or sequential staining with 7-(Trifluoromethyl)quinolin-5-amine.

-

Acquire images in the respective fluorescence channels for 7-(Trifluoromethyl)quinolin-5-amine and the organelle-specific probe.

-

Merge the images and analyze the degree of co-localization using appropriate software (e.g., ImageJ with a co-localization plugin).

Protocol 4: Cytotoxicity Assessment (MTT Assay)

It is essential to determine the concentration range at which 7-(Trifluoromethyl)quinolin-5-amine is not toxic to the cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cells cultured in a 96-well plate

-

7-(Trifluoromethyl)quinolin-5-amine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 7-(Trifluoromethyl)quinolin-5-amine for a period that reflects the intended staining time (e.g., 1-4 hours). Include untreated control wells.

-

After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Protocol 5: Photostability Assessment

This protocol provides a basic method to assess the photostability of the dye under typical imaging conditions.

Materials:

-

Stained cells (from Protocol 2)

-

Fluorescence microscope with time-lapse imaging capabilities

Procedure:

-

Locate a field of view with stained cells.

-

Set the imaging parameters (e.g., exposure time, laser power) to typical values used for your experiments.

-

Acquire a time-lapse series of images of the same field of view (e.g., one image every 30 seconds for 10 minutes) with continuous illumination.

-

Measure the fluorescence intensity of a region of interest in the images over time.

-

Plot the normalized fluorescence intensity against time to visualize the rate of photobleaching.

Data Interpretation and Optimization

-

Staining: If the fluorescence signal is too dim, increase the concentration of the dye or the incubation time. If the background is too high, decrease the concentration or add more washing steps.

-

Cytotoxicity: Choose a working concentration well below the IC₅₀ value determined from the MTT assay to ensure cell health during live-cell imaging.

-

Photostability: If significant photobleaching is observed, reduce the excitation light intensity, decrease the exposure time, or use an anti-fade mounting medium for fixed-cell imaging.

Potential Applications

Based on the properties of related compounds, 7-(Trifluoromethyl)quinolin-5-amine could be a valuable tool for:

-

Live-cell imaging of specific organelles: If it localizes to the Golgi or lipid droplets, it could be used to study their dynamics in real-time.[8][]

-

High-content screening: Its small molecular size and potential for bright fluorescence make it a candidate for automated imaging and analysis.

-

Two-photon microscopy: The π-conjugated system of the quinoline ring suggests that it may have a significant two-photon absorption cross-section, which would be advantageous for deep-tissue imaging.[10]

Conclusion

7-(Trifluoromethyl)quinolin-5-amine represents an exciting new avenue for the development of novel fluorescent probes. Its structure suggests favorable photophysical properties for fluorescence microscopy. The protocols and workflows outlined in this guide provide a solid foundation for researchers to characterize this compound and explore its full potential in cellular imaging and beyond.

References

-

Chemos GmbH&Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

-

Carl ROTH. (2024). Safety Data Sheet: Quinoline yellow (C.I. 47005). Retrieved from [Link]

- Li, M., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters, 10(6), 924-928.

-

Chemsigma. (n.d.). 7-(trifluoromethyl)quinolin-5-amine [321-71-1]. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Fluorescent probes for targeting the Golgi apparatus: design strategies and applications. Retrieved from [Link]

- Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(3), 968-971.

- Kowada, T., et al. (2021). Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. STAR Protocols, 2(2), 100395.

-

Patsnap Eureka. (n.d.). Synthesis of N-acyl-8-amino quinoline derivatives and use thereof as fluorescent molecular probe. Retrieved from [Link]

Sources

- 1. chemos.de [chemos.de]

- 2. Synthesis of N-acyl-8-amino quinoline derivatives and use thereof as fluorescent molecular probe - Eureka | Patsnap [eureka.patsnap.com]

- 3. 7-(trifluoromethyl)quinolin-2-amine;CAS No.:113508-12-6 [chemshuttle.com]

- 4. carlroth.com [carlroth.com]

- 5. fishersci.com [fishersci.com]

- 6. lgcstandards.com [lgcstandards.com]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescent probes for targeting the Golgi apparatus: design strategies and applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00171G [pubs.rsc.org]

- 10. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]

Application Note: Mapping Cellular Polarity with 7-(Trifluoromethyl)quinolin-5-amine

This Application Note is designed for researchers and drug discovery professionals seeking to utilize 7-(Trifluoromethyl)quinolin-5-amine (referred to herein as 7-TFMQ-5A ) as a solvatochromic probe for mapping intracellular polarity gradients.

Introduction & Principle of Operation

Cellular polarity—the distribution of electrical charge and dipolar mobility within the microenvironment—is a critical parameter governing protein folding, membrane dynamics, and lipid droplet (LD) maturation. Changes in intracellular polarity often precede morphological changes in apoptosis, ferroptosis, and metabolic disorders.

7-(Trifluoromethyl)quinolin-5-amine (7-TFMQ-5A) is a small-molecule fluorophore engineered with a "push-pull" electronic structure. It features an electron-donating amine group at position 5 and an electron-withdrawing trifluoromethyl group at position 7 of the quinoline core.[1]

Mechanism of Action: Intramolecular Charge Transfer (ICT)

Upon photoexcitation, 7-TFMQ-5A undergoes Intramolecular Charge Transfer (ICT). The energy of this state is highly sensitive to the dipole moment of the surrounding solvent (microenvironment).

-

Non-Polar Environments (e.g., Lipid Droplets, Hydrophobic Pockets): The ICT state is destabilized, resulting in blue-shifted emission and high quantum yield.

-

Polar Environments (e.g., Cytosol, Lysosomes): Solvent relaxation stabilizes the ICT state, resulting in red-shifted emission and often reduced quantum yield (quenching).

By measuring the spectral shift (solvatochromism), researchers can quantitatively map the local polarity (dielectric constant,

Key Applications

-

Lipid Droplet (LD) Quantification: Monitoring LD accumulation and polarity changes during lipophagy.

-

Membrane Fluidity Assays: Detecting changes in membrane order (liquid-ordered vs. liquid-disordered phases).

-

Protein Binding Studies: Identifying hydrophobic pockets in albumin or other carrier proteins.

Experimental Workflow

Material Requirements

-

Probe: 7-(Trifluoromethyl)quinolin-5-amine (CAS: 321-71-1).[1][2][3][4]

-

Solvent: High-grade DMSO (Anhydrous).

-

Reference Dyes (Optional): Nile Red (Lipid marker), WGA-Alexa647 (Membrane marker).

-

Imaging System: Confocal Laser Scanning Microscope (CLSM) equipped with 405 nm laser (or UV source).

Workflow Diagram

Figure 1: Optimized staining workflow for live-cell polarity imaging.

Detailed Protocol

Phase A: Probe Preparation & Characterization (Essential for New Batches)

Before applying to cells, validate the solvatochromic response of your specific batch.

-

Stock Solution: Dissolve 1 mg of 7-TFMQ-5A in the appropriate volume of anhydrous DMSO to create a 10 mM stock. Store at -20°C in aliquots, protected from light.

-

Spectral Validation:

-

Prepare 5 µM solutions in: Toluene (Non-polar), Dichloromethane (Medium), Methanol (Polar), and PBS (Aqueous).

-

Measure Emission Spectra (Ex: 380-405 nm).

-

Expected Result: You should observe a bathochromic shift (Red shift) as polarity increases (e.g., Emission peak moves from ~440 nm in Toluene to ~520 nm in PBS).

-

Phase B: Live Cell Staining Protocol

Step 1: Cell Culture Seed cells (e.g., HeLa, RAW 264.7, or HepG2) in 35 mm glass-bottom dishes. Allow them to reach 60-70% confluency.

Step 2: Staining Solution Preparation Dilute the 10 mM DMSO stock into pre-warmed imaging buffer (HBSS or PBS) to a final concentration of 5 µM .

-

Note: Keep final DMSO concentration < 0.1% to avoid cytotoxicity.

Step 3: Incubation Remove culture medium and add the staining solution. Incubate for 20–30 minutes at 37°C / 5% CO₂.

-

Co-staining: If using organelle markers (e.g., MitoTracker Deep Red), add them simultaneously.

Step 4: Washing (Optional) For high-contrast imaging of lipid droplets, washing is often unnecessary as the probe is weakly fluorescent in the aqueous buffer (turn-on effect). If background is high, wash 3x with warm PBS.

Step 5: Imaging Settings (Confocal)

-

Excitation: 405 nm diode laser (efficient excitation of the quinoline core).

-

Emission Channel 1 (Non-Polar/Lipid): 430 – 480 nm (Blue).

-

Emission Channel 2 (Polar/Cytosol): 520 – 580 nm (Green/Yellow).

-

Dichroic Mirror: 405/488/561/640 main splitter.

Data Analysis & Interpretation

Ratiometric Analysis (Generalized Polarization)

To eliminate artifacts caused by probe concentration or cell thickness, calculate the Generalized Polarization (GP) value for each pixel:

- : Intensity in the non-polar channel (430-480 nm).

- : Intensity in the polar channel (520-580 nm).

- : Calibration factor (usually 1.0 for identical detector gain).

Interpretation:

-

High GP (Positive): Indicates a rigid, non-polar environment (e.g., Core of Lipid Droplets).

-

Low GP (Negative): Indicates a fluid, polar environment (e.g., Cytosol, Hydrated Membranes).

Signaling Pathway Visualization: Lipid Droplet Dynamics

The following diagram illustrates the pathway typically studied using this probe (Lipophagy/Lipolysis).

Figure 2: Autophagic degradation of lipids (Lipophagy) monitored by polarity shifts.

Troubleshooting & Tips

| Issue | Possible Cause | Corrective Action |